Fluoxastrobin
Overview
Description
Fluoxastrobin is a strobilurin-type fungicide widely used in agriculture to control a variety of fungal diseases. It is known for its broad-spectrum activity and effectiveness against pathogens such as early blight, late blight, leaf spots, leaf rust, and Rhizoctonia solani . This compound is applied to crops like peanuts, potatoes, vegetables, and turf to protect them from fungal infections .
Preparation Methods
The synthesis of fluoxastrobin involves several steps. One common method starts with methoxy methylenebenzofuran ketone and 4,6-dichloro pyrimidine as raw materials. The reaction is catalyzed by 1-propyl group triethylene diamine bromide, and sodium methoxide/methanol solution is used for the ring-opening reaction . The ring-opening product undergoes etherification with o-hydroxy nitrile in the presence of potassium carbonate to produce this compound . This method achieves a high overall yield and minimizes the generation of by-products .
Chemical Reactions Analysis
Fluoxastrobin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkyl nitrites, acids, and bases . For example, this compound can react with benzofuran-3(2H)-one O-methyl oxime in the presence of an alkyl nitrite and acid to form intermediate compounds . These intermediates can further react with 2-haloethanol and bases to produce this compound . The major products formed from these reactions include various isomers and derivatives of this compound .
Scientific Research Applications
Fluoxastrobin has numerous applications in scientific research. In agriculture, it is used to protect crops from fungal diseases, thereby increasing yield and quality . In environmental science, this compound is studied for its degradation pathways and the impact of its residues on soil and water ecosystems . Additionally, this compound is used in analytical chemistry for the simultaneous determination of its residues in various matrices, such as soil and crops .
Mechanism of Action
Fluoxastrobin exerts its effects by inhibiting mitochondrial respiration in fungi. It specifically binds to the quinol oxidation site of cytochrome b, a component of the mitochondrial electron transport chain . This binding disrupts the normal respiration process, leading to the death of the fungal cells . This compound also activates plant defense mechanisms, enhancing resistance to bacterial and viral infections .
Comparison with Similar Compounds
Fluoxastrobin belongs to the strobilurin class of fungicides, which includes compounds like azoxystrobin, pyraclostrobin, kresoxim-methyl, trifloxystrobin, picoxystrobin, mandestrobin, and metominostrobin . Compared to these compounds, this compound has a unique chemical structure that provides specific advantages in terms of efficacy and spectrum of activity . For instance, this compound is particularly effective against a wide range of fungal pathogens and has a favorable environmental profile .
Conclusion
This compound is a versatile and effective fungicide with broad applications in agriculture and scientific research. Its unique mechanism of action and chemical properties make it a valuable tool for controlling fungal diseases and studying their impact on the environment.
Properties
IUPAC Name |
1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEODZBUAFNAEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058328 | |
Record name | Fluoxastrobin (E,Z isomer) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Solubilities (20 °C, g/L): dichloromethane >250; xylene 38.1; isopropanol 6.7; n-heptane 0.04, In water, 2.56 mg/L at 20 °C, unbuffered, In water, 2.29 mg/L at 20 °C (pH 7) | |
Details | Meister, R.T., Sine, C; Crop Protection Handbook Volume 94. Meister Media Worldwide, Willoughby, OH 2008, p. D 224 | |
Record name | Fluoxastrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.422 at 20 °C | |
Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Fluoxastrobin (361377-29-9) (2008-2010) | |
Record name | Fluoxastrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
6X10-7 mPa at 20 °C (extrapolated) /4.5X10-12 mm Hg at 20 °C/ | |
Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Fluoxastrobin (361377-29-9) (2008-2010) | |
Record name | Fluoxastrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Fluoxastrobin is considered a novel strobilurin analog (other strobilurin fungicides include azoxystrobin, dimoxystrobin, kresoxim-methyl, metominostrobin, orysastrobin, picoxystrobin, pyraclostrobin, and trifloxystrobin). The biochemical mode of action of strobilurins consists of interaction with the ubiquinone binding site of the mitochondrial bc1 complex (complex III) in fungal cells, thereby preventing the oxidation of ubihydroquinone and the transfer of electrons to cytochrome c. Interrupting the electron transport chain in this way prevents oxidative phosphorylation, thus causing a severe reduction in the availability of ATP, the main energy currency of the cell. The shortage of energy has a very wide range of biochemical consequences, such as the breakdown of essential membrane potentials and concentration gradients and the inhibition of nucleic acid and protein biosynthesis. Fungal spore germination, mycelial growth and the development of infection structures are thus prevented. | |
Details | USEPA; Fluoxastrobin Human Health Risk Assessment. Document ID: EPA-HQ-OPP-2003-0129. p.21 (January 24, 2005). Available from, as of February 1, 2011: https://www.epa.gov/opprd001/factsheets/ | |
Record name | Fluoxastrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid | |
CAS No. |
193740-76-0, 361377-29-9 | |
Record name | [2-[[6-(2-Chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)methanone O-methyloxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193740-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoxastrobin (E,Z isomer) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime, (1E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fluoxastrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
103-108 °C, White, crystalline soild ... insoluble in water (0.0023 g/L in water at pH 7) ... highly soluble in dichloromethane, polyethylene glycol 400, acetone, ethyl acetate, acetonitrile, and dimethylsulfoxide ... mp: 103-105 °C ... log Kow = 2.85 at 20 °C. It does not dissociated in water at pH 4 to 9 ... vapor pressure = 5.63X10-10 Pa /SRC: 4.22X10-12 mm Hg/ at 20 °C /Technical/ | |
Details | US EPA; Pesticide Fact Sheet. Fluoxastrobin. Nov, 2005. US EPA, Off Prevt Pest Tox Sub (7501C). Available from, as of Feb 24, 2011: https://www.epa.gov/opprd001/factsheets/fluoxastrobin.pdf | |
Record name | Fluoxastrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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